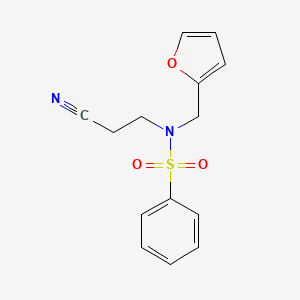

N-(2-cyanoethyl)-N-(2-furylmethyl)benzenesulfonamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives, including N-(2-cyanoethyl)-N-(2-furylmethyl)benzenesulfonamide, typically involves cascade reactions, oxidation, and cyclization processes. For example, Wang et al. (2014) described the synthesis of highly substituted N-(furan-3-ylmethylene)benzenesulfonamides through a gold(I)-catalyzed cascade reaction from accessible starting materials, highlighting the complex chemistry involved in synthesizing such compounds (Wang et al., 2014).

Molecular Structure Analysis

The molecular structure of benzenesulfonamides, including N-(2-cyanoethyl)-N-(2-furylmethyl)benzenesulfonamide, has been elucidated through various techniques such as X-ray crystallography. Mohamed-Ezzat et al. (2023) provided insights into the crystal structure of related compounds, demonstrating the importance of π–π interactions and hydrogen-bonding in determining their molecular architecture (Mohamed-Ezzat et al., 2023).

Chemical Reactions and Properties

The chemical reactivity and properties of N-(2-cyanoethyl)-N-(2-furylmethyl)benzenesulfonamide derivatives are influenced by their unique functional groups and molecular structure. Hamad and Hashem (2002) explored novel syntheses involving furan and pyridazine derivatives, shedding light on the versatile chemical behavior of these compounds (Hamad & Hashem, 2002).

Physical Properties Analysis

Investigations into the physical properties of benzenesulfonamides, such as solubility, have been conducted to understand their behavior in various solvents. Li et al. (2019) detailed the solubility determination and modeling of benzenesulfonamide in multiple solvents, providing valuable data for the development of separation and reaction processes involving these compounds (Li et al., 2019).

Chemical Properties Analysis

The chemical properties of N-(2-cyanoethyl)-N-(2-furylmethyl)benzenesulfonamide and similar compounds are central to their potential applications in various fields. Alafeefy et al. (2013) investigated benzenesulfonamides incorporating cyanoacrylamide moieties as inhibitors of the carbonic anhydrase enzyme, highlighting their biochemical potential (Alafeefy et al., 2013).

Applications De Recherche Scientifique

Antitumor Activity and Carbonic Anhydrase Inhibition

A study revealed that diamide-based benzenesulfonamides, which include structural motifs related to N-(2-cyanoethyl)-N-(2-furylmethyl)benzenesulfonamide, act as potent inhibitors of carbonic anhydrase isoforms, specifically hCA IX and XII, which are associated with tumor cells. These compounds demonstrated significant antitumor activity, indicating their potential in cancer therapy. Notably, the introduction of a hetero 2-furylidene moiety, analogous to the furylmethyl group in N-(2-cyanoethyl)-N-(2-furylmethyl)benzenesulfonamide, enhanced selectivity and potency against these isoforms, underscoring the importance of structural modification in designing effective anticancer agents (Abdelrahman et al., 2019).

Synthesis and Chemical Transformations

Research into the synthesis of sulfonamide derivatives, including those structurally related to N-(2-cyanoethyl)-N-(2-furylmethyl)benzenesulfonamide, has provided insights into new methodologies for creating compounds with potential medicinal properties. For instance, the development of novel synthesis routes for benzenesulfonamides via microwave irradiation showcases advances in efficient and sustainable chemical synthesis techniques. These methods facilitate the creation of compounds with carbonic anhydrase inhibitory effects, suggesting a broad applicability in drug development (Gul et al., 2016).

Transfer Hydrogenation Catalysts

Another application involves the use of sulfonamide derivatives in catalysis, particularly in transfer hydrogenation reactions. Studies have demonstrated that complexes containing sulfonamide ligands can act as efficient catalysts for the hydrogenation of ketones, a crucial reaction in organic synthesis. This illustrates the compound's utility beyond biological applications, extending to synthetic chemistry where it can contribute to the development of new catalytic processes (Ruff et al., 2016).

Novel Synthesis of Benzonitriles

Research has also explored the electrophilic cyanation of aryl and heteroaryl bromides using derivatives similar to N-(2-cyanoethyl)-N-(2-furylmethyl)benzenesulfonamide. This approach offers a more benign and efficient method for the synthesis of benzonitriles, important intermediates in pharmaceutical production, demonstrating the compound's relevance in facilitating greener and more sustainable chemical synthesis practices (Anbarasan et al., 2011).

Propriétés

IUPAC Name |

N-(2-cyanoethyl)-N-(furan-2-ylmethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3S/c15-9-5-10-16(12-13-6-4-11-19-13)20(17,18)14-7-2-1-3-8-14/h1-4,6-8,11H,5,10,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXEQWVXDXUZCRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N(CCC#N)CC2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-cyanoethyl)-N-(furan-2-ylmethyl)benzenesulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(4-nitrobenzoyl)oxy]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboximidamide](/img/structure/B4626377.png)

![ethyl 2-{[(4-methoxyphenyl)acetyl]amino}-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B4626381.png)

![N-(4-chloro-2-fluorophenyl)-N'-[1-(4-ethoxyphenyl)ethyl]urea](/img/structure/B4626384.png)

![4-[5-[(4-methyl-1-piperazinyl)sulfonyl]-2-(methylthio)benzoyl]morpholine](/img/structure/B4626387.png)

![N-{[4-allyl-5-({2-[(4-bromo-2,3-dimethylphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide](/img/structure/B4626410.png)

![4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-amine](/img/structure/B4626419.png)

![2-(4-{[(4-methylbenzyl)amino]methyl}phenoxy)ethanol hydrochloride](/img/structure/B4626427.png)

![N-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-2-thiophenecarboxamide](/img/structure/B4626434.png)

![2-methoxy-4-{[(2-pyridinylmethyl)amino]methyl}phenol](/img/structure/B4626435.png)

![[(2-{[4-(4-tert-butylphenyl)-3-(methoxycarbonyl)-2-thienyl]amino}-2-oxoethyl)thio]acetic acid](/img/structure/B4626446.png)

![diethyl 5-[({[2-(methoxycarbonyl)-3-thienyl]amino}carbonothioyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4626456.png)